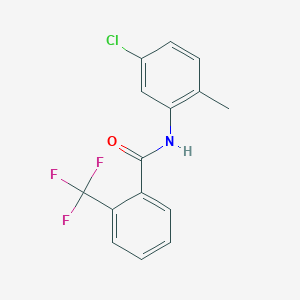
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as CTB or Compound 14, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of benzamide compounds and is structurally similar to other benzamide derivatives such as sulpiride and metoclopramide.
Mecanismo De Acción
The mechanism of action of CTB is primarily through the inhibition of specific enzymes such as HDACs and GSK-3β. HDACs are involved in the regulation of gene expression and their inhibition by CTB leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. GSK-3β is involved in the regulation of various cellular processes such as cell survival, proliferation, and differentiation. Its inhibition by CTB leads to the activation of various signaling pathways that promote cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTB are primarily related to its mechanism of action. CTB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. Inflammatory cytokines such as IL-1β and TNF-α are inhibited by CTB, leading to a reduction in inflammation. CTB has also been shown to improve cognitive function and memory in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CTB in lab experiments include its specificity towards specific enzymes such as HDACs and GSK-3β, its low toxicity, and its ability to penetrate the blood-brain barrier. However, the limitations of using CTB include its poor solubility in aqueous solutions, its instability in acidic conditions, and its limited availability.
Direcciones Futuras
The potential therapeutic applications of CTB are vast and there are several future directions that can be explored. Some of these include:
1. Combination Therapy: CTB can be used in combination with other drugs such as chemotherapy drugs to enhance their efficacy and reduce their toxicity.
2. Drug Delivery Systems: The development of drug delivery systems such as liposomes and nanoparticles can improve the solubility and stability of CTB, leading to better therapeutic outcomes.
3. Clinical Trials: The efficacy and safety of CTB need to be evaluated in clinical trials to determine its potential as a therapeutic agent in various diseases.
Conclusion:
In conclusion, CTB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of specific enzymes such as HDACs and GSK-3β, leading to the inhibition of cancer cell growth, reduction in inflammation, and neuroprotection. The advantages of using CTB in lab experiments include its specificity, low toxicity, and ability to penetrate the blood-brain barrier. However, its limitations include its poor solubility, instability, and limited availability. The future directions for CTB include combination therapy, drug delivery systems, and clinical trials to determine its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of CTB involves the reaction between 5-chloro-2-methylbenzoic acid and 2-(trifluoromethyl)aniline in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The resulting product is purified using column chromatography to obtain pure CTB.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable research areas include:
1. Cancer: CTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors such as CTB have shown promising results in the treatment of various cancers including breast, lung, and colon cancer.
2. Inflammation: CTB has been shown to possess anti-inflammatory properties. It acts by inhibiting the activity of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CTB has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Neurological Disorders: CTB has been shown to possess neuroprotective properties. It acts by inhibiting the activity of glycogen synthase kinase-3 beta (GSK-3β), which is involved in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease. CTB has shown promising results in preclinical studies and may have potential in the treatment of these diseases.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Fórmula molecular |
C15H11ClF3NO |
Peso molecular |
313.7 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-6-7-10(16)8-13(9)20-14(21)11-4-2-3-5-12(11)15(17,18)19/h2-8H,1H3,(H,20,21) |
Clave InChI |
YZLJUISXKMUMIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(F)(F)F |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)


